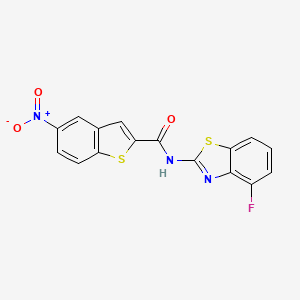

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8FN3O3S2/c17-10-2-1-3-12-14(10)18-16(25-12)19-15(21)13-7-8-6-9(20(22)23)4-5-11(8)24-13/h1-7H,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOSFSBZNDIWIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes:

Formation of the Benzothiazole Ring: Starting with 4-fluoroaniline, the benzothiazole ring is formed through a cyclization reaction with carbon disulfide and chlorine.

Nitration of Benzothiophene: Benzothiophene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Coupling Reaction: The benzothiazole derivative is then coupled with the nitrated benzothiophene through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation over palladium on carbon.

Substitution: The fluoro group on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.

Nucleophiles: Amines, thiols.

Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

Reduction: 5-amino-1-benzothiophene-2-carboxamide.

Substitution: Various substituted benzothiazole derivatives.

Hydrolysis: 5-nitro-1-benzothiophene-2-carboxylic acid and 4-fluoro-1,3-benzothiazol-2-amine.

Scientific Research Applications

Chemistry

Synthesis of Derivatives:

Catalysis: Investigated for its role in catalytic processes due to its unique structural features.

Biology and Medicine

Antimicrobial Agents: Studied for its potential antimicrobial properties against various bacterial and fungal strains.

Anti-inflammatory Agents: Explored for its anti-inflammatory effects in preclinical studies.

Industry

Material Science:

Pharmaceuticals: Investigated as a lead compound for developing new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The benzothiazole and benzothiophene rings may facilitate binding to specific protein targets, modulating their activity.

Comparison with Similar Compounds

Table 1. Structural and Functional Group Comparisons

Substituent Impact Analysis :

- 4-Fluoro vs. Fluorine’s electronegativity may also strengthen hydrogen bonding or dipole interactions .

- Nitro Position : The 5-nitro group on benzothiophene is conserved in , suggesting its critical role in electronic modulation, possibly stabilizing negative charges in transition states during enzyme inhibition.

- N-Substituents : The absence of an allyl group (vs. ) in the target compound may reduce metabolic oxidation susceptibility, improving half-life .

Spectral and Analytical Data

- IR Spectroscopy : The target compound’s carboxamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides (). Absence of S-H bands (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers, as seen in triazole derivatives .

- NMR : Expected aromatic proton signals in the δ 7.0–8.5 ppm range (benzothiophene and benzothiazol), with distinct fluorinated carbon shifts (~160 ppm for C-F in ¹³C NMR) .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of fluorine and nitro groups in its structure may enhance its pharmacological properties.

Molecular Formula: C15H11FN4O2S

Molecular Weight: 336.34 g/mol

LogP: 3.2 (indicating moderate lipophilicity)

Hydrogen Bond Donors: 1

Hydrogen Bond Acceptors: 5

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial efficacy of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria using the agar well diffusion method.

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

The results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound was assessed in vitro using various cancer cell lines. The MTT assay was employed to determine cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 30 |

The compound demonstrated significant cytotoxic effects against HeLa and MCF-7 cells, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

In a study focused on anti-inflammatory properties, the compound was tested for its ability to inhibit nitric oxide production in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

| Treatment | NO Production (µM) |

|---|---|

| Control | 25 |

| This compound (10 µM) | 15 |

The results indicated a significant reduction in nitric oxide production, suggesting that the compound possesses anti-inflammatory properties .

Case Studies

A notable case study involved the synthesis and evaluation of various benzothiazole derivatives, including this compound. The study highlighted the compound's potential for further development into therapeutic agents targeting bacterial infections and cancer .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare benzothiazole carboxamide derivatives like N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide?

- Methodology : The synthesis typically involves coupling a benzothiazole-2-amine derivative with an activated carboxylic acid (e.g., acid chloride or mixed anhydride). For example, pyridine is used as both a solvent and acid scavenger during amide bond formation between 5-chlorothiazol-2-amine and 2,4-difluorobenzoyl chloride . Ethanol is another solvent choice for similar reactions, with yields varying based on substituent electronic effects and reaction time .

Q. What spectroscopic techniques are critical for characterizing benzothiazole carboxamides, and how are they interpreted?

- Methodology :

- 1H/13C NMR : Key for confirming substituent positions and amide bond formation. For instance, downfield shifts of the amide proton (~10–12 ppm) and carbonyl carbon (~165–170 ppm) are diagnostic .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm amide functionality .

- Elemental Analysis : Validates molecular formula and purity (>95% for research-grade compounds) .

Q. How are crystallographic data utilized to resolve the molecular structure of such compounds?

- Methodology : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and intermolecular interactions. For example, hydrogen bonds (N-H⋯N, C-H⋯O) stabilize dimeric structures in crystals, as seen in nitazoxanide derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of benzothiazole carboxamides with electron-withdrawing substituents (e.g., nitro or fluoro groups)?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of electron-deficient intermediates.

- Catalysis : Use of coupling agents like HATU or EDCI enhances amidation efficiency .

- Purification : Flash chromatography with ethyl acetate/hexane gradients resolves closely related byproducts .

Q. What computational approaches predict the bioactivity and pharmacokinetic properties of benzothiazole carboxamides?

- Methodology :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability .

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., CB2 receptor modulation) to guide analog design .

- ADMET Prediction : Tools like SwissADME evaluate solubility, permeability, and metabolic stability .

Q. How do structural modifications (e.g., nitro group position) influence biological activity in benzothiazole carboxamides?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematic substitution at the 4-fluoro or 5-nitro positions reveals trends. For example, nitro groups enhance antiparasitic activity by inhibiting pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms .

- Pharmacophore Modeling : Identifies critical hydrogen-bond acceptors (e.g., carbonyl oxygen) for target engagement .

Q. How do intermolecular interactions in the solid state affect physicochemical properties like solubility or thermal stability?

- Methodology :

- Crystal Engineering : Analysis of hydrogen-bonding networks (e.g., centrosymmetric dimers via N-H⋯N) reveals how packing influences melting points and dissolution rates .

- Thermogravimetric Analysis (TGA) : Correlates thermal stability with crystal lattice energy .

Q. What strategies resolve contradictions in bioassay data for benzothiazole carboxamides across different studies?

- Methodology :

- Dose-Response Curves : Validate activity thresholds and eliminate false positives from assay artifacts.

- Off-Target Screening : Use kinase or cytochrome P450 panels to identify nonspecific interactions .

- Meta-Analysis : Cross-reference crystallographic data (e.g., SHELX-refined structures) with bioactivity to identify conformation-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.